molecular formula C15H21N5O3S B2774601 2-(1,3-dimethyl-2,6-dioxo(1,3-dihydropurin-8-ylthio))-N-cyclohexylacetamide CAS No. 483307-82-0

2-(1,3-dimethyl-2,6-dioxo(1,3-dihydropurin-8-ylthio))-N-cyclohexylacetamide

Cat. No. B2774601
CAS RN: 483307-82-0
M. Wt: 351.43
InChI Key: LRQKPOIYRSCGIF-UHFFFAOYSA-N
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Description

2-(1,3-dimethyl-2,6-dioxo(1,3-dihydropurin-8-ylthio))-N-cyclohexylacetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound, also known as DPCPX, is a highly selective antagonist of the adenosine A1 receptor, which is involved in a variety of physiological processes.

Scientific Research Applications

Antimicrobial Activity

Several studies have explored the synthesis of compounds with potential antimicrobial activities. For instance, the synthesis and evaluation of various 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones have shown significant activity against a range of susceptible and resistant Gram-positive and Gram-negative bacteria. These compounds have been characterized by their spectroscopic and elemental analysis data, emphasizing the importance of structural specificity in antimicrobial efficacy (Sharma, Sharma, & Rane, 2004).

Anticancer Activities

The synthesis of derivatives incorporating the imidazole and thiazole moieties has been linked to potential anticancer activities. A specific study synthesized 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl) acetamide derivatives and evaluated their anticancer activities against a panel of human tumor cell lines, showing promise in melanoma-type cell lines (Duran & Demirayak, 2012).

Chemical Synthesis and Applications

The realm of heterocyclic compound synthesis often explores the creation of novel structures for various applications. For instance, the novel synthesis of indole derivatives via intramolecular nucleophilic aromatic substitution has opened pathways for developing new chemical entities with potential biological activities (Kametani, Ohsawa, & Ihara, 1981).

Environmental and Analytical Applications

The development of new molecular probes for trace measurement of carbonyl compounds in water samples represents an important environmental application. The use of such probes allows for sensitive detection and quantification of pollutants, demonstrating the compound's relevance beyond biological activities (Houdier, Perrier, Defrancq, & Legrand, 2000).

properties

IUPAC Name

N-cyclohexyl-2-[(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O3S/c1-19-12-11(13(22)20(2)15(19)23)17-14(18-12)24-8-10(21)16-9-6-4-3-5-7-9/h9H,3-8H2,1-2H3,(H,16,21)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRQKPOIYRSCGIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)SCC(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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